Cas no 866-23-9 (Diethyl (trichloromethyl)phosphonate)

Diethyl (trichloromethyl)phosphonate 化学的及び物理的性質
名前と識別子
-
- diethyl (trichloromethyl)phosphonate
- Diethyl Trichloromethylphosphonate
- 1-[ethoxy(trichloromethyl)phosphoryl]oxyethane
- diethyl 1,1,1-trichloromethylphosphonate
- diethyl trichloromethanephosphonate
- Methanephosphonic acid,trichloro-,diethyl ester
- Phosphonic acid,trichloromethyl-,diethyl ester
- Ro 3-0658
- trichloromethanephosphonic acid diethyl ester
- (Trichloromethyl)phosphonic Acid Diethyl Ester
- Diethyltrichloromethylphosphonate
- Phosphonic acid, trichloromethyl-, diethyl ester
- Phosphonic acid, (trichloromethyl)-, diethyl ester
- RVAQSYWDOSHWGP-UHFFFAOYSA-N
- Methanephosphonic acid, trichloro-, diethyl ester
- WLN: GXGGPO&O2&O2
- Diethyl P-(trichloromethyl)phosphonate (ACI)
- Phosphonic acid, (trichloromethyl)-, diethyl ester (6CI, 7CI, 8CI, 9CI)
- NSC 46567
- NSC-46567
- D4607
- EN300-7867510
- D90306
- DB-056945
- AS-64095
- SCHEMBL3131911
- NSC46567
- CS-0151420
- 4-03-00-00262 (Beilstein Handbook Reference)
- BRN 1210640
- AI3-18556
- SY048142
- AKOS015848630
- MFCD00013666
- trichloromethyl-phosphonic acid diethyl ester
- Diethyl (trichloromethyl)phosphonate, 97%
- Diethyl (trichloromethyl)phosphonate, purum, >=97.0% (GC)
- 866-23-9
- DTXSID50235688
- Diethyl (trichloromethyl)phosphonate
-
- MDL: MFCD00013666
- インチ: 1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
- InChIKey: RVAQSYWDOSHWGP-UHFFFAOYSA-N
- ほほえんだ: O=P(C(Cl)(Cl)Cl)(OCC)OCC
- BRN: 1210640
計算された属性
- せいみつぶんしりょう: 253.94300
- どういたいしつりょう: 253.943
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.362 g/mL at 25 °C(lit.)
- ふってん: 135°C/20mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.463(lit.)
- PSA: 45.34000
- LogP: 3.58020
- ようかいせい: 未確定
Diethyl (trichloromethyl)phosphonate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN3278
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:9-21
- RTECS番号:TA0988000
-
危険物標識:
- セキュリティ用語:6.1
- ちょぞうじょうけん:0-10°C
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R36/37/38
- 包装等級:III
Diethyl (trichloromethyl)phosphonate 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Diethyl (trichloromethyl)phosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D444815-500mg |
Diethyl (Trichloromethyl)phosphonate |
866-23-9 | 500mg |
$69.00 | 2023-05-18 | ||
Ambeed | A668618-25g |
Diethyltrichloromethylphosphonate |
866-23-9 | 97% | 25g |
$83.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222060-1g |
Diethyltrichloromethylphosphonate |
866-23-9 | 97% | 1g |
¥37.00 | 2024-04-28 | |
abcr | AB201799-10 g |
Diethyl trichloromethylphosphonate, 96%; . |
866-23-9 | 96% | 10 g |
€146.20 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LK385-1g |
Diethyl (trichloromethyl)phosphonate |
866-23-9 | 96.0%(GC) | 1g |
¥271.0 | 2022-05-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D865393-5g |
Diethyl (Trichloromethyl)phosphonate |
866-23-9 | ≥96% | 5g |
¥430.20 | 2022-01-10 | |
TRC | D444815-1g |
Diethyl (Trichloromethyl)phosphonate |
866-23-9 | 1g |
$ 80.00 | 2022-06-05 | ||
Enamine | EN300-7867510-0.25g |
diethyl (trichloromethyl)phosphonate |
866-23-9 | 95.0% | 0.25g |
$19.0 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222060-100g |
Diethyltrichloromethylphosphonate |
866-23-9 | 97% | 100g |
¥1698.00 | 2024-04-28 | |
Enamine | EN300-7867510-2.5g |
diethyl (trichloromethyl)phosphonate |
866-23-9 | 95.0% | 2.5g |
$20.0 | 2025-02-22 |
Diethyl (trichloromethyl)phosphonate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
Diethyl (trichloromethyl)phosphonate Raw materials
Diethyl (trichloromethyl)phosphonate Preparation Products
- 1-Ethyl-1,1-dimethylhydrazinium (44251-49-2)
- N,N-Diethylaniline (91-66-7)
- Phosphorohydrazidicacid, 2,2-dimethyl-, diethyl ester (10269-98-4)
- Phosphoramidic acid,N,N-diethyl-, diethyl ester (3167-69-9)
- Phosphonic acid, (trichloromethyl)-, monoethyl ester (9CI) (44864-94-0)
- Triethyl phosphate (78-40-0)
- Diethyl (trichloromethyl)phosphonate (866-23-9)
Diethyl (trichloromethyl)phosphonate 関連文献
-
1. The reactivity of organophosphorus compounds. Part XXII. Preparation of diethyl trichloromethylphosphonite and diethyl dichloromethylphosphonateR. E. Atkinson,J. I. G. Cadogan,J. Dyson J. Chem. Soc. C 1967 2542
-
2. 588. The reactivity of organophosphorus compounds. Part V. The reaction of trichloromethyl radicals with trialkyl phosphitesJ. I. G. Cadogan,W. R. Foster J. Chem. Soc. 1961 3071
-
3. 1104. The reactivity of organophosphorus compounds. Part XVII. A novel oxidation of some tervalent compounds: reduction of carbon tetrachloride to chloroform by trialkyl phosphitesA. J. Burn,J. I. G. Cadogan J. Chem. Soc. 1963 5788
-
4. 288. The reactivity of organophosphorus compounds. Part XV. Reactions of diaroyl peroxides with triethyl phosphiteA. J. Burn,J. I. G. Cadogan,P. J. Bunyan J. Chem. Soc. 1963 1527
-
Jeremy Robertson,Thomas G. Fowler Org. Biomol. Chem. 2006 4 4307
-
6. Lithiation of diethyl trichloromethylphosphonate and the transformations of the α-lithiated derivativeWieslawa Perlikowska,Agnes M. Modro,Tomasz A. Modro,Malose J. Mphahlele J. Chem. Soc. Perkin Trans. 2 1996 2611
-
Jeremy Robertson,Thomas G. Fowler Org. Biomol. Chem. 2006 4 4307
-
R. E. Atkinson,J. I. G. Cadogan,J. T. Sharp J. Chem. Soc. B 1969 138
-
9. New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursorYannick Zanella,Sylvie Berté-Verrando,Rachel Dizière,Philippe Savignac J. Chem. Soc. Perkin Trans. 1 1995 2835
-
10. 573. The reactivity of organophosphorus compounds. Part XIII. Radical-chain transfer reactions of triethyl phosphite: a new phosphorothiolate synthesisP. J. Bunyan,J. I. G. Cadogan J. Chem. Soc. 1962 2953
Diethyl (trichloromethyl)phosphonateに関する追加情報
Comprehensive Overview of Diethyl (trichloromethyl)phosphonate (CAS No. 866-23-9)
Diethyl (trichloromethyl)phosphonate, identified by its CAS number 866-23-9, is a specialized organophosphorus compound with significant applications in synthetic chemistry and material science. This compound, often referred to by its systematic name, features a trichloromethyl group bonded to a phosphonate ester, making it a versatile intermediate in organic synthesis. Its unique molecular structure, combining phosphorus and chlorine functionalities, enables its use in various high-value chemical transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In recent years, the demand for Diethyl (trichloromethyl)phosphonate has grown due to its role in green chemistry initiatives. Researchers are increasingly exploring its potential as a sustainable reagent for catalytic processes, aligning with global trends toward environmentally friendly synthesis methods. The compound's ability to act as a precursor for phosphorus-containing ligands has also garnered attention in the development of novel catalysts, a topic frequently searched in academic and industrial databases.
One of the most discussed applications of CAS No. 866-23-9 is its utility in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone in olefin synthesis. This reaction is pivotal for constructing carbon-carbon double bonds in complex molecules, a process critical for producing fine chemicals and active pharmaceutical ingredients (APIs). Users often search for "HWE reaction phosphonate reagents" or "trichloromethylphosphonate applications," highlighting the compound's relevance in modern synthetic methodologies.
From a safety and handling perspective, Diethyl (trichloromethyl)phosphonate requires careful storage under inert conditions to prevent hydrolysis or degradation. While not classified as hazardous under standard regulations, its reactivity with nucleophiles necessitates proper lab protocols. This aspect is frequently queried in forums and technical guides, with keywords like "stable phosphonate storage" or "handling trichloromethyl compounds" trending among chemists.
The compound's spectroscopic properties, such as 31P NMR shifts and IR absorption bands, are well-documented, aiding in its identification and purity assessment. Analytical chemists often search for "phosphonate NMR characterization" or "CAS 866-23-9 spectral data," underscoring the need for reliable reference materials. These data points are crucial for quality control in industrial and academic settings.
Emerging research has also explored the use of Diethyl (trichloromethyl)phosphonate in polymer chemistry, where it serves as a flame-retardant additive or cross-linking agent. With increasing interest in fire-safe materials, queries like "phosphonate-based flame retardants" have surged, reflecting the compound's expanding role beyond traditional organic synthesis.
In summary, Diethyl (trichloromethyl)phosphonate (866-23-9) remains a cornerstone in synthetic chemistry due to its multifaceted reactivity and alignment with sustainable practices. Its applications span from pharmaceutical intermediates to advanced materials, driven by ongoing innovations and user inquiries into its mechanistic pathways and industrial scalability. As research progresses, this compound is poised to address future challenges in chemical synthesis and material design.
866-23-9 (Diethyl (trichloromethyl)phosphonate) 関連製品
- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)
- 33282-42-7(4-(bromomethyl)oxetan-2-one)
- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)
- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
